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molecular formula C10H8ClF3O3 B8460695 Propanoic acid, 2-[2-chloro-4-(trifluoromethyl)phenoxy]-

Propanoic acid, 2-[2-chloro-4-(trifluoromethyl)phenoxy]-

Cat. No. B8460695
M. Wt: 268.61 g/mol
InChI Key: DFVFQSNJOFPICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351719B2

Procedure details

50 mL (0.100 mol) of 2 M aqueous NaOH solution was added to a solution of 14.00 g (0.047 mol) of ethyl 2-(2-chloro-4-trifluoromethyl-phenoxy)-propionate in 100 mL EtOH and the mixture was refluxed for 1 hour. EtOH was evaporated off i. vac., the residue was diluted with ice water and acidified with 2 M aqueous HCl. The precipitate formed was filtered off, washed with water and dried at 70° C. i. vac.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
ethyl 2-(2-chloro-4-trifluoromethyl-phenoxy)-propionate
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[CH:14][C:5]=1[O:6][CH:7]([CH3:13])[C:8]([O:10]CC)=[O:9]>CCO>[Cl:3][C:4]1[CH:17]=[C:16]([C:18]([F:19])([F:21])[F:20])[CH:15]=[CH:14][C:5]=1[O:6][CH:7]([CH3:13])[C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl 2-(2-chloro-4-trifluoromethyl-phenoxy)-propionate
Quantity
14 g
Type
reactant
Smiles
ClC1=C(OC(C(=O)OCC)C)C=CC(=C1)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
EtOH was evaporated off i
ADDITION
Type
ADDITION
Details
, the residue was diluted with ice water
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 70° C. i

Outcomes

Product
Name
Type
Smiles
ClC1=C(OC(C(=O)O)C)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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